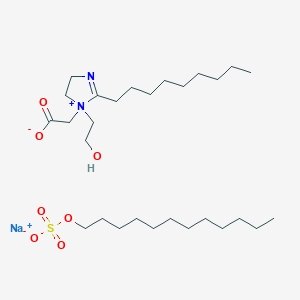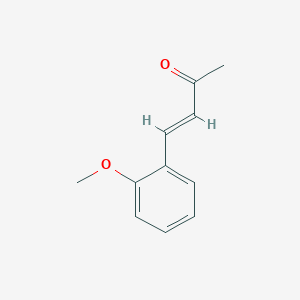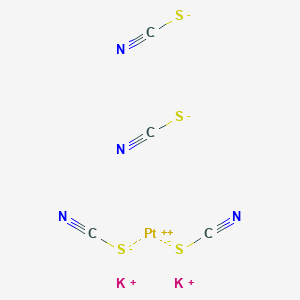
Dipotassium;platinum(2+);tetrathiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;platinum(2+);tetrathiocyanate, also known as K2Pt(SCN)4, is a coordination compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising anticancer properties and has been the subject of numerous scientific research studies. In
Aplicaciones Científicas De Investigación
Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 has been the subject of numerous scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer properties, particularly against ovarian and lung cancer cells. Additionally, it has been shown to have antimicrobial properties against a range of bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 is not fully understood. However, it is believed to interact with DNA and interfere with the replication and transcription processes. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects
Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs naturally in the body. This compound has also been shown to inhibit the growth of new blood vessels, which is a process known as angiogenesis. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 in lab experiments is its relatively low toxicity compared to other platinum-based anticancer drugs. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, the cost of synthesizing and purifying Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 can be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for the use of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 in medicinal chemistry. One potential application is in combination therapy with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 and to identify any potential side effects or toxicity concerns. Finally, the development of new synthesis methods that are more cost-effective and scalable could make this compound more accessible for research and clinical use.
Conclusion
In conclusion, Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 is a promising compound with potential applications in the field of medicinal chemistry. Its anticancer and antimicrobial properties make it a subject of ongoing scientific research. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. However, the future looks bright for the continued exploration of this compound and its potential uses in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of Dipotassium;platinum(2+);tetrathiocyanate(SCN)4 involves the reaction between potassium thiocyanate and platinum(II) chloride. The resulting compound is a yellow crystalline solid that is sparingly soluble in water. The purity and yield of the compound can be improved through recrystallization and other purification techniques.
Propiedades
Número CAS |
14244-61-2 |
|---|---|
Nombre del producto |
Dipotassium;platinum(2+);tetrathiocyanate |
Fórmula molecular |
C4K2N4PtS4 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
dipotassium;platinum(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.2K.Pt/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
HFSDIGGSMJDZEA-UHFFFAOYSA-J |
SMILES isomérico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



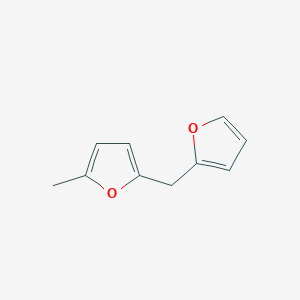

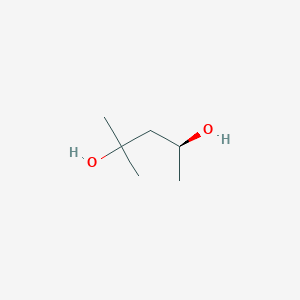
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
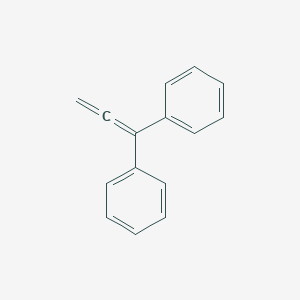
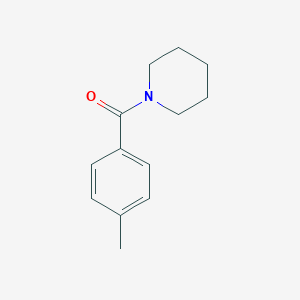
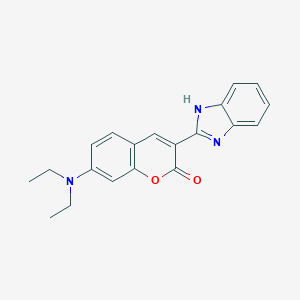
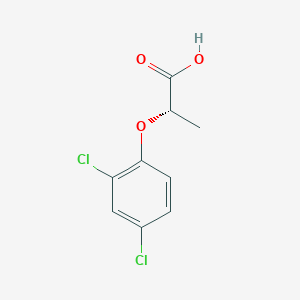

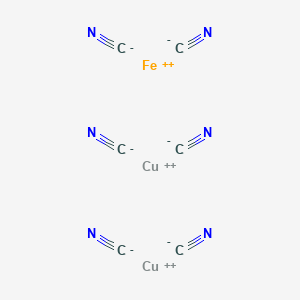
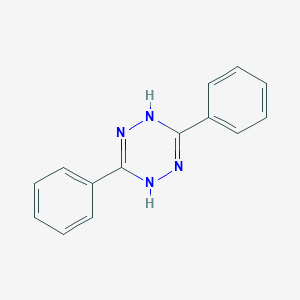
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
